molecular formula C24H18N2O2 B1667518 1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 376382-11-5

1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No. B1667518
M. Wt: 366.4 g/mol
InChI Key: XASCINRGTHLHGM-UHFFFAOYSA-N
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Description

“1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione” is a complex organic compound. It’s a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline is a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions. For instance, a method has been devised to synthesize 1-(phenylsulfanyl/phenoxy)-3H-naphtho[1,2,3-de]quinoline-2,7-dione analogs in high yield for the first time by condensation of 2-bromo-N-(9,10-dixo-dihydro-anthracen-1-yl)-acetamide with benzenethiol/phenol using potassium carbonate .


Molecular Structure Analysis

Quinoline, the parent structure of the compound , has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline, the base structure of the compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Quinoline is a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine . It has a molecular formula of C9H7N .

Scientific Research Applications

Antitumor Applications

1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione and its derivatives have been explored for their potential as antitumor agents. A study by Antonini et al. (2004) synthesized a series of these compounds, finding them to be effective DNA-binding agents with cytotoxic properties against various tumor cell lines, including human colon adenocarcinoma and ovarian carcinoma (Antonini, Polucci, Magnano, Sparapani, & Martinelli, 2004).

Luminescent Properties

The luminescent properties of derivatives of 1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione have been investigated for potential use in electroluminescent media. Tu et al. (2009) synthesized naphtho[2,3-f]quinoline derivatives, noting their good luminescent properties in ethanol solution, indicating potential use in organic electroluminescent devices (Tu, Wu, Yan, Hao, Zhang, Cao, Han, Jiang, Shi, Xia, & Zhou, 2009).

Synthesis Methods

The synthesis of 1-(phenylsulfanyl/phenoxy)-3H-naptho[1,2,3-de]quinoline-2,7-diones has been detailed by Etukala and Yadav (2008). They described a method to synthesize these analogs in high yield, which is significant for facilitating further research andapplication of these compounds (Etukala & Yadav, 2008).

Inhibitors of Apoptosis Signal-Regulating Kinase 1

Volynets et al. (2011) identified 3H-naphtho[1,2,3-de]quinoline-2,7-diones as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), an important target for treating cardiac and neurodegenerative disorders. They found that these compounds, specifically NQDI-1, exhibited strong specific inhibitory activity toward ASK1, highlighting their potential in developing clinical agents for these disorders (Volynets, Chekanov, Synyugin, Golub, Kukharenko, Bdzhola, & Yarmoluk, 2011).

Near Infrared Absorbing Metal Complex Dyes

Yoshida et al. (1990) explored the synthesis and metallochromic properties of 2-(Dimethylamino)naphtho {[1,2-g] and [2,1-g]} quinoline-7,12-diones. They found that these compounds exhibit different metallochromic behaviors, with one of the isomers showing drastic spectral changes and intense absorption in the near-infrared region. This suggests their application in developing new near-infrared absorbing metal complex dyes (Yoshida, Koujiri, Sakamoto, & Kubo, 1990).

Cytotoxic Activity

Research by Deady et al. (2003) involved synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to 1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione. They tested these derivatives for cytotoxic activity against various cancer cell lines, finding some compounds with potent cytotoxic effects (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Future Directions

The unique biological activity of quinoline derivatives has made these compounds privileged targets in recent medicinal studies . Therefore, further investigation into the synthesis and biological activities of “1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione” and similar compounds could yield promising results.

properties

IUPAC Name

16-(2-phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c27-23-17-10-5-4-9-16(17)21-20-18(23)11-6-12-19(20)26-24(28)22(21)25-14-13-15-7-2-1-3-8-15/h1-12,25H,13-14H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASCINRGTHLHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360120
Record name BAS 05532738
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione

CAS RN

376382-11-5
Record name BAS 05532738
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenethylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kolos - 2015 - repositum.tuwien.at
Diabetes mellitus is a common disease with many serious complications. It is caused by a malfunction of insulin-producing ß-cells. These cells are found in the islet of Langerhans in the …
Number of citations: 0 repositum.tuwien.at

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